molecular formula C6H13NO5 B12845415 2-Amino-2-deoxyaltrose

2-Amino-2-deoxyaltrose

Cat. No.: B12845415
M. Wt: 179.17 g/mol
InChI Key: FZHXIRIBWMQPQF-ARQDHWQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-deoxyaltrose is a monosaccharide derivative characterized by the presence of an amino group replacing a hydroxyl group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxyaltrose typically involves the conversion of precursor sugars through a series of chemical reactions. One common method starts with 3,4,5,6-tetraacetoxy-D-ribo-1-nitro-1-hexene, which undergoes methanolic ammonia treatment to yield a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-allitol and 2-acetamido-1,2-dideoxy-1-nitro-D-altritol. These intermediates are then subjected to the Nef reaction, resulting in the formation of 2-acetamido-2-deoxy-D-allose and 2-acetamido-2-deoxy-D-altrose. Hydrolysis with hot dilute hydrochloric acid finally produces this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as column chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-deoxyaltrose can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amino group to a primary amine.

    Substitution: The amino group can participate in substitution reactions, forming derivatives like N-acylated or N-alkylated products.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acyl chlorides or alkyl halides under basic conditions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines.

    Substitution: N-acylated or N-alkylated derivatives.

Scientific Research Applications

2-Amino-2-deoxyaltrose has garnered significant interest in scientific research due to its diverse applications:

Mechanism of Action

The biological effects of 2-Amino-2-deoxyaltrose are primarily mediated through its interaction with cellular enzymes and receptors. The amino group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Comparison with Similar Compounds

2-Amino-2-deoxyaltrose can be compared with other amino sugars such as:

    2-Amino-2-deoxyglucose: Similar structure but differs in the position of the amino group.

    2-Amino-2-deoxymannose: Another isomer with distinct stereochemistry.

    2-Amino-2-deoxygalactose: Differing in the configuration of hydroxyl groups.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its isomers. Its ability to participate in glycosylation reactions and its potent antimicrobial properties set it apart from other amino sugars.

Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(2S,3S,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4-,5+,6-/m1/s1

InChI Key

FZHXIRIBWMQPQF-ARQDHWQXSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C=O)N)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.